molecular formula C15H14N4O4S B12770463 2,3-Piperazinedione, 1-(2-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)ethyl)- CAS No. 132411-95-1

2,3-Piperazinedione, 1-(2-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)ethyl)-

Cat. No.: B12770463
CAS No.: 132411-95-1
M. Wt: 346.4 g/mol
InChI Key: RCCXICKUXQFTMX-UHFFFAOYSA-N
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Description

2,3-Piperazinedione, 1-(2-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)ethyl)- is a complex organic compound characterized by its unique structure, which includes a piperazinedione core and an imidazolidinyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Piperazinedione, 1-(2-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)ethyl)- typically involves multi-step organic reactions

    Formation of Piperazinedione Core: The piperazinedione core can be synthesized through the cyclization of appropriate diamines with diketones under acidic or basic conditions.

    Introduction of Imidazolidinyl Group: The imidazolidinyl group is introduced via a nucleophilic substitution reaction, where the piperazinedione core reacts with a suitable imidazolidinyl precursor in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Piperazinedione, 1-(2-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidinyl group, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3-Piperazinedione, 1-(2-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)ethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Piperazinedione, 1-(2-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Piperazinedione Derivatives: Compounds with similar piperazinedione cores but different substituents.

    Imidazolidinyl Compounds: Molecules containing the imidazolidinyl group with varying side chains.

Uniqueness

2,3-Piperazinedione, 1-(2-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)ethyl)- is unique due to its specific combination of the piperazinedione core and the imidazolidinyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

132411-95-1

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4 g/mol

IUPAC Name

1-[2-(4,5-dioxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl)ethyl]piperazine-2,3-dione

InChI

InChI=1S/C15H14N4O4S/c20-11-12(21)17(7-6-16-11)8-9-18-13(22)14(23)19(15(18)24)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,20)

InChI Key

RCCXICKUXQFTMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=O)N1)CCN2C(=O)C(=O)N(C2=S)C3=CC=CC=C3

Origin of Product

United States

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